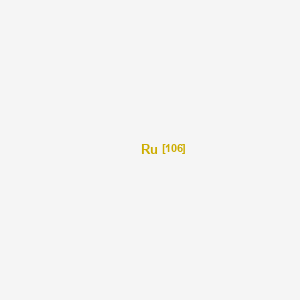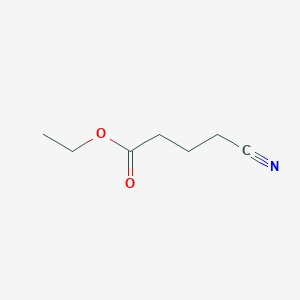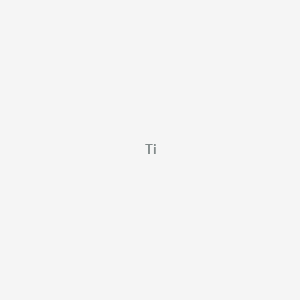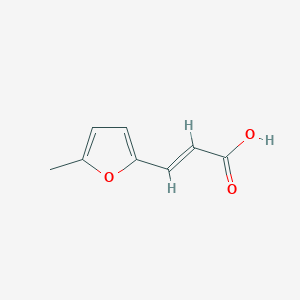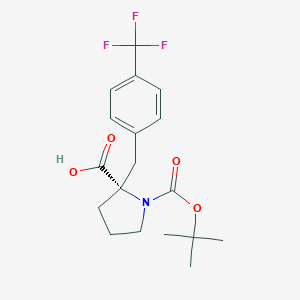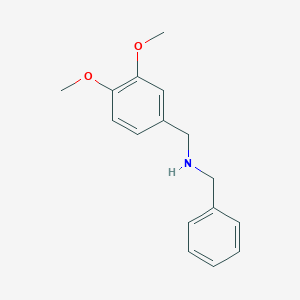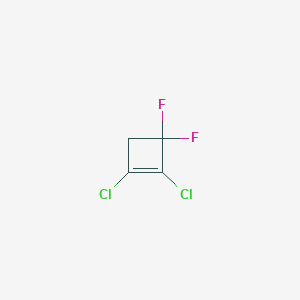
1,2-Dichloro-3,3-difluorocyclobutene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-3,3-difluorocyclobutene (DCDFCB) is a chemical compound that has been studied extensively in the field of organic chemistry due to its unique properties and potential applications. DCDFCB is a cyclobutene derivative that contains two chlorine atoms and two fluorine atoms attached to the four-membered ring. This compound has been synthesized using various methods and has been found to have several interesting properties that make it a promising candidate for scientific research.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-3,3-difluorocyclobutene is not fully understood. However, it has been found to interact with specific receptors in the body. 1,2-Dichloro-3,3-difluorocyclobutene has been found to bind to the alpha-7 nicotinic acetylcholine receptor. This receptor is involved in several physiological processes, including learning and memory.
Efectos Bioquímicos Y Fisiológicos
1,2-Dichloro-3,3-difluorocyclobutene has been found to have several biochemical and physiological effects. This compound has been found to be a potent inhibitor of acetylcholinesterase. This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in several physiological processes. 1,2-Dichloro-3,3-difluorocyclobutene has also been found to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Dichloro-3,3-difluorocyclobutene has several advantages for lab experiments. This compound is relatively easy to synthesize and has been found to be stable under a wide range of conditions. 1,2-Dichloro-3,3-difluorocyclobutene has also been found to be a good starting material for the synthesis of several other compounds. However, 1,2-Dichloro-3,3-difluorocyclobutene has some limitations for lab experiments. This compound is toxic and must be handled with care. 1,2-Dichloro-3,3-difluorocyclobutene is also sensitive to moisture and must be stored under dry conditions.
Direcciones Futuras
There are several future directions for the study of 1,2-Dichloro-3,3-difluorocyclobutene. One direction is the synthesis of new compounds using 1,2-Dichloro-3,3-difluorocyclobutene as a starting material. Another direction is the study of the mechanism of action of 1,2-Dichloro-3,3-difluorocyclobutene. This compound has been found to interact with specific receptors, and further studies are needed to understand the exact mechanism of action. Additionally, the potential applications of 1,2-Dichloro-3,3-difluorocyclobutene in drug discovery need to be explored further. Finally, the toxicity of 1,2-Dichloro-3,3-difluorocyclobutene needs to be studied in more detail to ensure safe handling in lab experiments.
Métodos De Síntesis
The synthesis of 1,2-Dichloro-3,3-difluorocyclobutene has been achieved using different methods. One of the most common methods involves the reaction of 1,2-dichloro-3,3-difluorocyclobutene-1,2-dicarboxylic acid with thionyl chloride. This reaction produces 1,2-Dichloro-3,3-difluorocyclobutene in high yields. Another method involves the reaction of 1,2-dichloro-3,3-difluorocyclobutene-1,2-dicarboxylic acid with phosphorus pentachloride. This method also produces 1,2-Dichloro-3,3-difluorocyclobutene in high yields.
Aplicaciones Científicas De Investigación
1,2-Dichloro-3,3-difluorocyclobutene has been studied extensively in the field of organic chemistry due to its unique properties. This compound has been found to be a good candidate for the synthesis of several other compounds. 1,2-Dichloro-3,3-difluorocyclobutene has also been used as a starting material for the synthesis of biologically active compounds. 1,2-Dichloro-3,3-difluorocyclobutene has been found to have potential applications in the field of drug discovery due to its ability to bind to specific receptors.
Propiedades
Número CAS |
14851-11-7 |
|---|---|
Nombre del producto |
1,2-Dichloro-3,3-difluorocyclobutene |
Fórmula molecular |
C4H2Cl2F2 |
Peso molecular |
158.96 g/mol |
Nombre IUPAC |
1,2-dichloro-3,3-difluorocyclobutene |
InChI |
InChI=1S/C4H2Cl2F2/c5-2-1-4(7,8)3(2)6/h1H2 |
Clave InChI |
YSJHRGHDXIZJIW-UHFFFAOYSA-N |
SMILES |
C1C(=C(C1(F)F)Cl)Cl |
SMILES canónico |
C1C(=C(C1(F)F)Cl)Cl |
Sinónimos |
Cyclobutene, 1,2-dichloro-3,3-difluoro- (8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



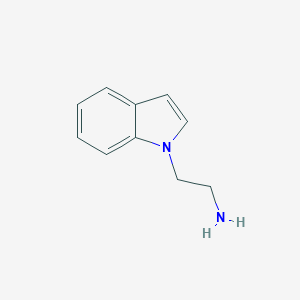
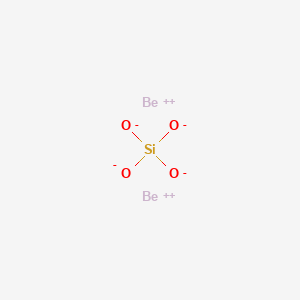
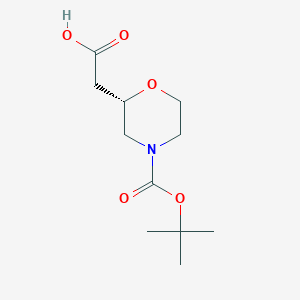
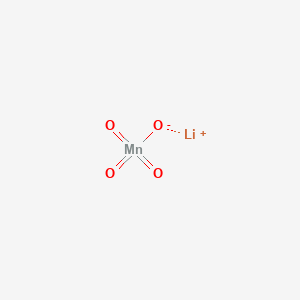

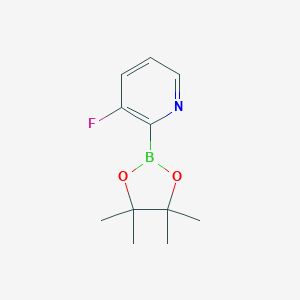
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B88609.png)
![Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane](/img/structure/B88611.png)
